1-Cyclopropyl-1-(4-pyridyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1-(4-pyridyl)methylamine, also known as CPMA, is a heterocyclic amine with a pyridine ring and a cyclopropyl group attached to a methylamine group. It has a molecular formula of C9H12N2 and a molecular weight of 148.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group (a three-membered carbon ring) attached to a methylamine group, which is further attached to a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 272.0±15.0 °C and a predicted density of 1.147±0.06 g/cm3 . It also has a predicted pKa value of 8.05±0.50 .Scientific Research Applications
Synthesis and Chemical Transformations
1-Cyclopropyl-1-(4-pyridyl)methylamine serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures. Its utility is highlighted in the synthesis of 1,4-dihydropyridines (1,4-DHPs) and related heterocycles through iodine-mediated annulation reactions of N-cyclopropyl enamines. This process facilitates the creation of 1,4-DHP derivatives and their subsequent transformation into pyridine and bicyclic frameworks, underscoring the compound's role in generating pharmacologically relevant structures (Wei et al., 2021).
Furthermore, the cyclopropylamine moiety is instrumental in cycloaddition reactions, as demonstrated in the synthesis of novel paracyclophanylpyrroles through formal [3π + 3π]cycloaddition, revealing its significance in constructing pyrrole derivatives with potential application in material science and pharmaceutical research (Aly, 2007).
Catalysis and Mechanistic Studies
This compound and its derivatives are pivotal in catalysis, particularly in cyclopropanation reactions. The compound's structure facilitates the development of catalytic systems for the efficient synthesis of cyclopropane-containing molecules, a key structural motif in many biologically active compounds. Research involving chiral and achiral ruthenium complexes showcases the application of cyclopropylamine derivatives in cyclopropanation of styrene, illustrating the compound's role in asymmetric synthesis and its potential for creating novel therapeutic agents (Bianchini et al., 2000).
Metabolic Engineering and Bioorthogonal Chemistry
In the realm of metabolic engineering, cyclopropylamine derivatives have emerged as valuable tools for bioorthogonal chemistry, enabling the labeling and visualization of biomolecules in living systems. The introduction of cyclopropene-modified hexosamine derivatives for metabolic glycoengineering exemplifies this application, with these derivatives undergoing bioorthogonal ligation reactions for cell-surface labeling. This approach offers insights into cellular processes and the development of novel diagnostics and therapeutics (Hassenrück & Wittmann, 2019).
Biocatalysis and Enzyme Mechanism Elucidation
The study of enzyme mechanisms, particularly those involving cytochrome P450, benefits from the use of cyclopropylamine derivatives as mechanistic probes. These compounds aid in understanding the enzymatic oxidation processes, offering a glimpse into the intricate biochemistry of enzyme-catalyzed transformations and their implications for drug metabolism and the development of enzyme inhibitors (Cerny & Hanzlik, 2006).
Safety and Hazards
1-Cyclopropyl-1-(4-pyridyl)methylamine is classified as a warning signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
cyclopropyl(pyridin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h3-7,9H,1-2,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNXRRXXFSTRFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.